2-(Trifluoromethyl)quinoline-4-carboxylic acid

Catalog No.
S727005
CAS No.
18706-39-3
M.F
C11H6F3NO2
M. Wt
241.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)quinoline-4-carboxylic acid

CAS Number

18706-39-3

Product Name

2-(Trifluoromethyl)quinoline-4-carboxylic acid

IUPAC Name

2-(trifluoromethyl)quinoline-4-carboxylic acid

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17)

InChI Key

BHRSRGUVJGTOBA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O

Synthesis and Characterization:

2-(Trifluoromethyl)quinoline-4-carboxylic acid is an organic compound synthesized through various methods, including the Doebner reaction and the Friedländer reaction. Researchers have characterized its physical and chemical properties, including its melting point, boiling point, and solubility in different solvents [].

Potential Applications:

While the specific research applications of 2-(Trifluoromethyl)quinoline-4-carboxylic acid are still under exploration, its unique structure and properties have attracted interest in several areas:

  • Medicinal Chemistry: The presence of the trifluoromethyl group and the carboxylic acid functionality makes this compound a potential candidate for drug discovery. Researchers are investigating its potential for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders [].
  • Material Science: The compound's rigid structure and potential for functionalization suggest its applicability in the development of new materials with desirable properties, such as organic light-emitting diodes (OLEDs) and liquid crystals [].
  • Agricultural Chemistry: The compound's potential herbicidal activity is being explored, although further research is needed to determine its effectiveness and safety in agricultural applications [].

Current Research:

  • Biological activity: Researchers are exploring the compound's interactions with biological systems to understand its potential therapeutic effects or other biological activities [].
  • Derivatization: By modifying the functional groups on the molecule, researchers aim to create new derivatives with enhanced properties and specific functionalities for various applications [].

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a chemical compound with the formula C₁₁H₆F₃NO₂ and a molecular weight of approximately 241.17 g/mol. It features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH) at specific positions on the ring. This compound is notable for its unique trifluoromethyl substituent, which significantly influences its chemical properties and biological activities .

Typical of carboxylic acids and quinolines:

  • Esterification: Reaction with alcohols can form esters, which are important in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of quinoline derivatives.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it a valuable intermediate in synthetic organic chemistry.

Research indicates that 2-(trifluoromethyl)quinoline-4-carboxylic acid exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that compounds with quinoline structures often possess antibacterial and antifungal properties.
  • Anticancer Activity: Some derivatives of quinoline compounds have been investigated for their potential anticancer effects, possibly due to their ability to interfere with cellular pathways involved in tumor growth.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, although detailed studies are required to elucidate its mechanisms of action.

Several synthesis methods for 2-(trifluoromethyl)quinoline-4-carboxylic acid have been documented:

  • Friedlander Synthesis: This method involves the cyclization of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.
  • Trifluoromethylation Reactions: The introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or other fluorinated compounds under specific conditions.
  • Carboxylation Reactions: The carboxylic acid group can be introduced via carbon dioxide fixation methods or through the use of carboxylating agents.

The applications of 2-(trifluoromethyl)quinoline-4-carboxylic acid are diverse:

  • Pharmaceuticals: Its derivatives are explored in drug development for their potential therapeutic effects against various diseases.
  • Agricultural Chemicals: The compound may serve as a precursor for agrochemicals, particularly in developing pesticides or herbicides.
  • Material Science: Its unique properties make it suitable for applications in advanced materials, including polymers and coatings.

Interaction studies involving 2-(trifluoromethyl)quinoline-4-carboxylic acid focus on its binding affinity to biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Receptor Interaction: Studies may also explore how it binds to specific receptors, influencing cellular responses.

Several compounds share structural similarities with 2-(trifluoromethyl)quinoline-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Trifluoromethyl)quinolineQuinoline backbone with trifluoromethyl at position 4Lacks carboxylic acid functionality
2-(Chloro)quinoline-4-carboxylic acidQuinoline structure with chlorine substituentDifferent halogen substituent affecting reactivity
6-(Trifluoromethyl)quinolineTrifluoromethyl at position 6Variation in substitution position impacts activity

These compounds highlight the uniqueness of 2-(trifluoromethyl)quinoline-4-carboxylic acid due to its specific combination of functional groups and their positions on the quinoline ring, influencing both its reactivity and biological activity.

XLogP3

2.6

Wikipedia

2-(Trifluoromethyl)-4-quinolinecarboxylic acid

Dates

Modify: 2023-08-15

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